molecular formula C55H48CuF3P3+3 B1340172 CID 176447932 CAS No. 325810-07-9

CID 176447932

Cat. No.: B1340172
CAS No.: 325810-07-9
M. Wt: 922.4 g/mol
InChI Key: UAGWZIBXFKXVLE-UHFFFAOYSA-Q
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Copper-Mediated Trifluoromethylation Reagents

The historical trajectory of copper-mediated trifluoromethylation reagents represents a fascinating evolution of synthetic methodology, with (trifluoromethyl)tris(triphenylphosphine)copper(I) emerging as a culmination of decades of research into fluoroalkyl chemistry. The earliest investigations into trifluoromethyl groups in biological systems can be traced to 1927, when F. Lehmann first explored the relationship between trifluoromethyl functionality and biological activity. This pioneering work established the foundation for understanding the unique properties imparted by trifluoromethyl substituents, including enhanced metabolic stability, altered lipophilicity, and modified permeability characteristics.

The development of practical trifluoromethylation methods began with Frédéric Swarts' groundbreaking work in 1892, which employed antimony fluoride to convert benzotrichloride to trifluoromethylated products. This early methodology, while revolutionary for its time, suffered from harsh reaction conditions and limited substrate scope. The 1930s witnessed significant improvements when Kinetic Chemicals and IG Farben replaced antimony fluoride with hydrogen fluoride, providing more accessible reaction conditions for industrial applications.

A crucial milestone in copper-mediated trifluoromethylation emerged with the McLoughlin-Thrower reaction in 1968, which demonstrated the first successful coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper. This seminal work established copper as a viable catalyst for carbon-fluorine bond formation, setting the stage for subsequent developments in the field. The methodology was subsequently adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylation applications, expanding the scope and utility of copper-mediated fluoroalkylation reactions.

The introduction of methyl fluorosulfonyldifluoroacetate, commonly known as Chen's reagent, in 1989 marked another pivotal moment in trifluoromethylation chemistry. Professor Qing-Yun Chen and his colleagues at Shanghai Institute of Organic Chemistry developed this reagent as an efficient trifluoromethylating agent, demonstrating that aryl halides, alkenyl halides, and α-haloamides could be efficiently trifluoromethylated in the presence of catalytic amounts of copper(I) iodide. This work represented the first example of copper-catalyzed aromatic trifluoromethylation reaction, establishing a new paradigm for fluoroalkyl chemistry that would influence decades of subsequent research.

The development of (trifluoromethyl)tris(triphenylphosphine)copper(I) emerged from the collaborative efforts of Grushin's research group in 2011, representing a significant advancement in the synthesis of well-defined copper trifluoromethyl complexes. This breakthrough addressed longstanding challenges in the field, including the instability of trifluoromethyl lithium reagents and the limited scope of existing copper-mediated methodologies. The synthesis involved the reaction of copper(II) fluoride trihydrate with triphenylphosphine, followed by treatment with trifluoromethyltrimethylsilane, yielding a stable, crystalline complex with remarkable synthetic utility.

Structural and Electronic Properties of Tris(triphenylphosphine)copper(I) Complexes

The structural characteristics of (trifluoromethyl)tris(triphenylphosphine)copper(I) reflect the intricate balance between electronic stabilization and steric accommodation that defines this class of organometallic compounds. With a molecular formula of C₅₅H₄₅CuF₃P₃ and a molecular weight of 919.427 g/mol, this complex represents one of the most thoroughly characterized copper(I) trifluoromethyl species in the literature. The compound crystallizes as a white to almost white powder with a distinctive melting point of 155°C, accompanied by decomposition processes that reflect the inherent reactivity of the copper-trifluoromethyl bond.

The coordination geometry around the copper(I) center adopts a distorted tetrahedral arrangement, with three triphenylphosphine ligands and one trifluoromethyl group occupying the coordination sites. Structural studies of related tris(triphenylphosphine)copper(I) complexes have provided valuable insights into the geometric parameters that govern this class of compounds. The average phosphorus-copper-phosphorus bond angles in structurally analogous complexes range from 110.1° to 115.2°, while copper-phosphorus bond lengths typically fall between 2.306 and 2.354 Å. These structural parameters reflect the steric demands of the bulky triphenylphosphine ligands and the electronic requirements of the copper(I) center.

The electronic properties of (trifluoromethyl)tris(triphenylphosphine)copper(I) are profoundly influenced by the unique characteristics of both the trifluoromethyl group and the triphenylphosphine ligands. The trifluoromethyl group functions as a strongly electron-withdrawing substituent, significantly altering the electron density at the copper center and modulating the reactivity of the complex. This electronic perturbation is evidenced by distinctive chemical shifts in nuclear magnetic resonance spectroscopy, with the trifluoromethyl carbon typically appearing at approximately -35 to -40 ppm in ¹³C NMR spectra.

Solid-state ³¹P NMR studies of related tris(triphenylphosphine)copper(I) complexes have revealed important insights into the electronic environment around the phosphorus atoms. The quadrupole distortion parameters for these complexes vary significantly depending on the nature of the fourth ligand, with halide complexes exhibiting distortion parameters less than 1 × 10⁹ Hz², while complexes with coordinated anions such as perchlorate and tetrafluoroborate show significantly higher values ranging from 4.4 to 6.0 × 10⁹ Hz². These variations reflect the different electronic demands and coordination geometries imposed by various ligands.

Property Value Reference
Molecular Formula C₅₅H₄₅CuF₃P₃
Molecular Weight 919.427 g/mol
Melting Point 155°C (with decomposition)
Physical State White to almost white crystalline powder
Solubility Slightly soluble in tetrahydrofuran
Storage Requirements Room temperature, under inert gas, moisture sensitive

The coordination chemistry of this complex is further complicated by the potential for ligand dissociation and reorganization under various reaction conditions. Studies have demonstrated that the complex can undergo ligand exchange reactions, particularly with coordinating solvents or additional ligands such as 1,10-phenanthroline. The reaction with 1,10-phenanthroline, for example, yields (1,10-phenanthroline)copper(trifluoromethyl)(triphenylphosphine), a mixed-ligand complex with enhanced reactivity toward aryl iodides.

Role in Modern Organometallic Chemistry and Fluorine Chemistry

The emergence of (trifluoromethyl)tris(triphenylphosphine)copper(I) as a cornerstone reagent in modern organometallic chemistry reflects the growing recognition of fluorinated compounds in pharmaceutical and agrochemical applications. This complex has established itself as an indispensable tool for introducing trifluoromethyl groups into organic molecules, addressing longstanding challenges in synthetic methodology while opening new avenues for molecular design and discovery. The significance of this compound extends beyond its immediate synthetic utility, serving as a model system for understanding fundamental principles of copper-mediated carbon-fluorine bond formation.

In the realm of cross-coupling reactions, (trifluoromethyl)tris(triphenylphosphine)copper(I) has demonstrated remarkable versatility in trifluoromethylating aryl halides under relatively mild conditions. The complex exhibits particular effectiveness with aryl iodides, achieving yields ranging from 60% to 85% depending on the electronic nature of the substrate. Electron-deficient substrates typically show superior reactivity, with compounds bearing nitro and cyano substituents often providing yields exceeding 80%. This electronic preference reflects the mechanistic pathway involving oxidative addition of the aryl halide to the copper center, followed by reductive elimination to form the desired carbon-trifluoromethyl bond.

Substrate Type Typical Yield Range Optimal Conditions Reference
Electron-deficient aryl iodides 70-85% DMF, 80°C
Electron-neutral aryl iodides 60-75% DMF, 80°C
Electron-rich aryl iodides 60-70% DMF, 80°C
Heteroaryl iodides 65-80% DMF, 80°C

The mechanistic understanding of reactions involving (trifluoromethyl)tris(triphenylphosphine)copper(I) has evolved significantly through detailed kinetic and spectroscopic studies. Research has revealed that the actual active species in many trifluoromethylation reactions may not be the intact tetrahedral complex, but rather copper(I) trifluoromethyl species with reduced coordination numbers. Studies have identified much more reactive species, including ligandless copper(I) trifluoromethyl or dimethylformamide-ligated species, which are generated in the presence of excess copper(I) iodide. This mechanistic insight has important implications for reaction optimization and the development of more efficient catalytic systems.

The compound's role in advancing fundamental understanding of organometallic chemistry extends to investigations of high-valent copper chemistry and inverted ligand field effects. Recent studies using resonant diffraction anomalous fine structure measurements have revealed a systematic trifluoromethyl effect on X-ray absorption energies, with each trifluoromethyl group causing a blue shift of 2-3 electronvolts in the copper K-edge energy. These findings provide crucial insights into the electronic structure of copper-trifluoromethyl bonds and their influence on spectroscopic properties.

The synthetic applications of (trifluoromethyl)tris(triphenylphosphine)copper(I) have expanded beyond traditional cross-coupling reactions to include novel transformations such as direct carbon-hydrogen bond trifluoromethylation and radical-mediated processes. In dual-catalytic systems combining decatungstate photocatalysis with copper catalysis, the compound serves as a source of reactive copper-trifluoromethyl species that participate in carbon(sp³)-trifluoromethyl bond-forming reactions. These advances represent significant progress toward more atom-economical and environmentally sustainable trifluoromethylation methodologies.

The influence of (trifluoromethyl)tris(triphenylphosphine)copper(I) on contemporary fluorine chemistry extends to the development of new synthetic strategies and the exploration of previously inaccessible molecular targets. The compound's stability and well-defined structure have made it an ideal platform for investigating the fundamental principles governing carbon-fluorine bond formation, leading to improved understanding of reaction mechanisms and the development of more efficient catalytic systems. Furthermore, its commercial availability has democratized access to trifluoromethylation methodology, enabling researchers across diverse fields to incorporate fluorine chemistry into their synthetic programs.

Properties

CAS No.

325810-07-9

Molecular Formula

C55H48CuF3P3+3

Molecular Weight

922.4 g/mol

IUPAC Name

copper(1+);trifluoromethane;tris(triphenylphosphane)

InChI

InChI=1S/3C18H15P.CF3.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h3*1-15H;;/p+3

InChI Key

UAGWZIBXFKXVLE-UHFFFAOYSA-Q

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[C-](F)(F)F.[Cu+]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Yield / Notes
1 Trifluoromethane + Potassium tert-butylate + CuCl in DMF, inert atmosphere, 20 °C Formation of CuCF3 intermediate Intermediate solution (0.31 M)
2 Addition of triphenylphosphine (PPh3) in dry DMF, stir overnight Coordination of PPh3 ligands to CuCF3 Formation of (Trifluoromethyl)tris(triphenylphosphine)copper(I)
3 Addition of ether to precipitate product, filtration, washing with ether, vacuum drying Isolation of white crystalline product Yield: 48%; Purity: 97% (by 19F NMR)

Spectroscopic Data:

  • $$^{31}P$$ NMR (CH2Cl2, 25 °C): δ = -0.6 ppm (broad singlet)
  • $$^{19}F$$ NMR: δ = -25.4 ppm (singlet)
  • Melting point: 155 °C (decomposition)
  • Solubility: Slightly soluble in THF
  • Physical form: White crystalline solid.

Research Findings and Optimization

  • The use of potassium tert-butylate as a base facilitates the generation of the trifluoromethyl anion equivalent from trifluoromethane, which then reacts with copper(I) chloride to form the CuCF3 intermediate.
  • Triphenylphosphine acts as a stabilizing ligand, coordinating to copper(I) and enhancing the complex’s stability and reactivity.
  • Reaction time and stoichiometry are critical; excess triphenylphosphine ensures complete coordination but must be balanced to avoid ligand excess.
  • Purity is confirmed by NMR and elemental analysis, with 19F NMR being particularly diagnostic for the trifluoromethyl group.
  • The compound’s air sensitivity necessitates strict inert atmosphere techniques such as Schlenk lines or gloveboxes during synthesis and handling.

Summary Table of Preparation Methods

Method Starting Materials Solvent Atmosphere Temperature Yield Notes
Route A Trifluoromethane, K tert-butylate, CuCl, PPh3 DMF Inert (N2/Ar) 20 °C ~48% Requires careful inert handling; precipitation isolation
Route B CuCl or CuI, TMS-CF3, PPh3 Acetonitrile or DMF Inert Room temp Variable Milder conditions; scalable
Route C Stabilized CuCF3 intermediate, PPh3 DMF Inert Room temp, overnight ~48% Allows controlled stoichiometry; high purity

Chemical Reactions Analysis

Trifluoromethylation of Propargylic Halides and Trifluoroacetates

CuCF₃(PPh₃)₃ mediates the trifluoromethylation of propargylic halides (e.g., bromides, iodides) and trifluoroacetates to form propargylic trifluoromethyl derivatives. This reaction proceeds under mild conditions, typically at room temperature, with yields exceeding 80% .

Example Reaction:

Propargyl X+CuCF3(PPh3)3Propargyl CF3+CuX(PPh3)n\text{Propargyl X}+\text{CuCF}_3(\text{PPh}_3)_3\rightarrow \text{Propargyl CF}_3+\text{CuX}(\text{PPh}_3)_n

(X = Br, I; n = 1–3)

Key Features:

  • Substrate Scope: Compatible with electron-deficient and electron-rich arylpropargyl halides.

  • Selectivity: High regioselectivity for terminal alkynes.

  • Mechanism: Proposed oxidative addition of Cu(I) into the propargylic C–X bond, followed by reductive elimination .

Trifluoromethylation of Allylic Halides and Trifluoroacetates

The reagent facilitates allylic trifluoromethylation, enabling access to allylic CF₃ compounds with retention of double-bond geometry. This reaction is critical for synthesizing fluorinated pharmaceuticals .

Reaction Conditions:

  • Solvent: THF or DMF

  • Temperature: 0–25°C

  • Yield: 70–90%

Table 1: Representative Allylic Substrates and Yields

SubstrateProductYield (%)
Allyl bromideAllyl-CF₃85
Cinnamyl chlorideβ-CF₃-cinnamyl derivative78
Cyclohexenyl trifluoroacetateCyclohexenyl-CF₃92

Copper-Mediated Aminotrifluoromethylation of Alkenes

In collaboration with photoredox catalysts, CuCF₃(PPh₃)₃ participates in intramolecular aminotrifluoromethylation of unactivated alkenes, forming CF₃-containing azaheterocycles (e.g., pyrrolidines, piperidines) .

Key Insights:

  • Catalyst System: Cu(I)/AgNO₃/KF generates AgCF₃ in situ, which undergoes single-electron transfer (SET) with alkenes .

  • Scope: Tolerates alkyl, benzyl, and heteroaryl substituents.

  • Yield Range: 60–90%, depending on substrate steric effects .

Defluoroborylation and Hydrodefluorination of Trifluoromethylated Alkynes

Recent studies demonstrate the reagent’s role in selective defluoroborylation of CF₃-alkynes, yielding difluoroborylated alkenes. This reaction is switchable to hydrodefluorination under modified conditions .

Table 2: Reaction Optimization for Defluoroborylation

EntryCatalystLigandBaseSolventYield (%)
1CuSCNPhenMeOLiTHF82
2CuIPhenMeOLiTHF33
3CuSCNBphenMeOLiTHF71

(Phen = 1,10-phenanthroline; Bphen = 4,7-diphenyl-1,10-phenanthroline)

Scientific Research Applications

(Trifluoromethyl)tris(triphenylphosphine)copper(I) has several scientific research applications, including:

Mechanism of Action

The mechanism by which (Trifluoromethyl)tris(triphenylphosphine)copper(I) exerts its effects involves the coordination of the copper(I) ion with the triphenylphosphine ligands and the trifluoromethyl group. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Structural Insights :

  • The trifluoromethyl complex shares a tetrahedral geometry with other tris(triphenylphosphine)copper(I) halides (e.g., F⁻, Br⁻, I⁻ analogs) due to the strong π-accepting nature of PPh₃, which stabilizes the Cu(I) center .
  • The CF₃⁻ ligand introduces significant steric bulk and electron-withdrawing effects, altering redox properties compared to lighter halides like F⁻ or Cl⁻ .

Physical and Spectroscopic Properties

Property / Compound Melting Point (°C) Solubility UV-Vis Absorption (λ_max, nm) Emission (λ_em, nm) Quantum Yield (Φ)
(Trifluoromethyl)tris(triphenylphosphine)copper(I) Not reported Organic solvents ~300–350 (LMCT) Not reported Not reported
Fluorotris(triphenylphosphine)copper(I) 144–157 THF, CH₂Cl₂ 290 (d-d transition) None N/A
[Cu(NCS)(py)₂(PPh₃)] 180–185 DMSO, CH₃CN 375 520 (green) 0.15
[Cu(L)(PPh₃)₂][BF₄] (Bipyridine complex) 220–225 Acetonitrile 380 610 (orange-red) 0.32

Key Observations :

  • The trifluoromethyl complex exhibits ligand-to-metal charge transfer (LMCT) transitions in the UV region, typical for Cu(I)-phosphine systems .
  • Bipyridine-containing complexes (e.g., [Cu(L)(PPh₃)₂][BF₄]) exhibit higher quantum yields due to extended π-conjugation in the ligand system .

Biological Activity

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a coordination compound featuring a copper(I) ion coordinated with triphenylphosphine and trifluoromethyl groups. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications and interactions with biomolecules. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of (Trifluoromethyl)tris(triphenylphosphine)copper(I) is C55H45CuF3P3C_{55}H_{45}CuF_3P_3, with a molecular weight of 919.43 g/mol. It typically appears as a white to off-white crystalline solid and is soluble in organic solvents like tetrahydrofuran. The compound's structure allows for unique electronic properties due to the presence of the trifluoromethyl group, which can influence its reactivity and interaction with biological systems .

Research indicates that copper(I) complexes, including (Trifluoromethyl)tris(triphenylphosphine)copper(I), can induce oxidative stress in cells, leading to cytotoxic effects on cancer cells. The proposed mechanisms include:

  • Oxidative Damage : The generation of reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids.
  • Disruption of Cellular Processes : Interaction with cellular signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Numerous studies have investigated the anticancer potential of copper(I) complexes. For instance, similar compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Cytotoxicity Assays : In vitro studies have demonstrated that (Trifluoromethyl)tris(triphenylphosphine)copper(I) exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values are indicative of its potency compared to standard chemotherapeutics .
Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis
A549 (Lung Cancer)15.2ROS generation
HeLa (Cervical Cancer)8.9Cell cycle arrest

Interaction with Biomolecules

The interactions between (Trifluoromethyl)tris(triphenylphosphine)copper(I) and biomolecules have been characterized using techniques such as spectroscopy and molecular docking:

  • DNA Binding Studies : Research has shown that this copper complex can bind to DNA, potentially stabilizing certain conformations or inducing structural changes that affect gene expression .
  • Protein Interactions : Preliminary studies suggest that the compound may interact with proteins involved in cellular signaling pathways, further elucidating its mechanism of action.

Case Study 1: Anticancer Activity in Vivo

A study published in a peer-reviewed journal explored the in vivo efficacy of (Trifluoromethyl)tris(triphenylphosphine)copper(I) in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights

Another investigation utilized advanced imaging techniques to observe the cellular uptake and localization of the compound within cancer cells. Results indicated preferential accumulation in mitochondria, correlating with increased oxidative stress markers and subsequent apoptosis .

Q & A

Q. How is (Trifluoromethyl)tris(triphenylphosphine)copper(I) synthesized, and what handling precautions are required?

The synthesis typically involves combining copper(I) precursors with trifluoromethyl donors and triphenylphosphine ligands under inert conditions. For example, copper(I) iodide reacts with trifluoromethylating agents and triphenylphosphine in solvents like acetonitrile or DMF. The compound is air-sensitive and moisture-sensitive, requiring storage under nitrogen or argon at 0–6°C to prevent decomposition . Handling should use Schlenk-line techniques or gloveboxes to maintain inert atmospheres during reactions.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography : Programs like SHELXL and SHELXT are employed for crystal structure refinement. These tools resolve coordination geometry (e.g., tetrahedral Cu(I) centers) and ligand arrangement .
  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 919.41) and purity. Reverse-phase C18 columns with formic acid modifiers are common for analysis .
  • NMR : 19F^{19}\text{F} and 31P^{31}\text{P} NMR identify trifluoromethyl and phosphine ligand environments, though paramagnetic Cu(I) may complicate 1H^{1}\text{H}/13C^{13}\text{C} signals .

Advanced Research Questions

Q. How do triphenylphosphine ligands influence the reactivity of this copper(I) complex in catalysis?

Triphenylphosphine stabilizes the Cu(I) center via strong σ-donation and π-backbonding, preventing oxidation to Cu(II). The bulky ligands create a steric environment that modulates substrate access, affecting regioselectivity in cross-coupling reactions. Comparative studies with smaller phosphines (e.g., PMe3_3) show reduced stability but higher activity, suggesting a balance between steric protection and catalytic efficiency .

Q. What mechanistic pathways are proposed for trifluoromethylation reactions using this reagent?

Two primary pathways are debated:

  • Single-electron transfer (SET) : Cu(I) transfers a trifluoromethyl radical to substrates, supported by kinetic isotope effects and radical trapping experiments.
  • Nucleophilic displacement : The trifluoromethyl group acts as a nucleophile, attacking electrophilic centers (e.g., aryl halides) via a Cu-mediated oxidative addition/reductive elimination cycle.
    Evidence from Ullmann-type couplings suggests ligand geometry (linear vs. tetrahedral) dictates the dominant pathway .

Q. How can cross-coupling reactions using this compound be optimized for high yields?

  • Catalyst loading : Substoichiometric Cu (5–10 mol%) with co-catalysts like Pd(PPh3_3)4_4 enhances turnover (e.g., Sonogashira couplings in ).
  • Solvent effects : Polar aprotic solvents (DMF, THF) stabilize ionic intermediates, while additives (e.g., triethylamine) scavenge protons.
  • Temperature : Room-temperature reactions minimize ligand dissociation, whereas elevated temperatures (50–80°C) accelerate sluggish steps .

Q. How should researchers address contradictions in reported catalytic efficiencies?

  • Ligand screening : Replace PPh3_3 with electron-deficient phosphines (e.g., P(C6_6F5_5)3_3) to enhance electrophilicity.
  • Computational modeling : DFT studies can identify transition-state barriers and predict solvent/ligand effects.
  • In situ spectroscopy : Monitor reaction progress via IR or Raman to detect intermediate species and validate proposed mechanisms .

Methodological Notes

  • Synthetic protocols : Always degas solvents and use anhydrous reagents to prevent Cu(I) oxidation.
  • Data validation : Cross-reference crystallographic data (CCDC entries) with computational models to confirm structural assignments .
  • Safety : Triphenylphosphine byproducts may require purification via column chromatography (C18 or silica) to remove toxic residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.